Cas no 214767-15-4 ((4R)-2-oxoimidazolidine-4-carboxylic acid)

(4R)-2-Oxoimidazolidine-4-carboxylic acid is a chiral heterocyclic compound featuring a carboxylic acid functional group and an imidazolidinone core. Its stereospecific (4R) configuration makes it a valuable intermediate in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and bioactive molecules. The compound’s rigid structure and functional groups enable its use in peptidomimetics and as a building block for constrained amino acid analogs. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications. The compound is also of interest in medicinal chemistry for designing enzyme inhibitors and modulators due to its ability to mimic peptide conformations.
(4R)-2-oxoimidazolidine-4-carboxylic acid structure
214767-15-4 structure
Product name:(4R)-2-oxoimidazolidine-4-carboxylic acid
CAS No:214767-15-4
MF:C4H6N2O3
MW:130.10204
MDL:MFCD00272205
CID:242972
PubChem ID:7003745

(4R)-2-oxoimidazolidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Imidazolidinecarboxylicacid, 2-oxo-, (4R)-
    • 4-Imidazolidinecarboxylicacid,2-oxo-,(4R)-(9CI)
    • (R)-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID
    • (4R)-2-oxoimidazolidine-4-carboxylic acid
    • EN300-222145
    • MFCD00272205
    • E74019
    • BS-51561
    • KZKRPYCBSZIQKN-UWTATZPHSA-N
    • SCHEMBL6602740
    • 214767-15-4
    • (R)-2-Oxoimidazolidine-4-carboxylicacid
    • MDL: MFCD00272205
    • Inchi: InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)
    • InChI Key: KZKRPYCBSZIQKN-UHFFFAOYSA-N
    • SMILES: O=C1NC(C(O)=O)CN1

Computed Properties

  • Exact Mass: 130.03788
  • Monoisotopic Mass: 130.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 78.4Ų

Experimental Properties

  • PSA: 78.43
  • LogP: -0.59000

(4R)-2-oxoimidazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-222145-0.1g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
0.1g
$241.0 2023-09-16
Ambeed
A743477-100mg
(R)-2-Oxoimidazolidine-4-carboxylic acid
214767-15-4 90%
100mg
$117.0 2025-02-21
eNovation Chemicals LLC
Y1216555-1g
(R)-2-Oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
1g
$800 2024-06-03
Ambeed
A743477-1g
(R)-2-Oxoimidazolidine-4-carboxylic acid
214767-15-4 90%
1g
$481.0 2025-02-21
Chemenu
CM514745-1g
(R)-2-Oxoimidazolidine-4-carboxylic acid
214767-15-4 95%+
1g
$606 2023-03-07
Enamine
EN300-222145-5.0g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
5g
$2028.0 2023-05-31
Enamine
EN300-222145-10.0g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
10g
$3007.0 2023-05-31
Enamine
EN300-222145-2.5g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
2.5g
$1370.0 2023-09-16
Enamine
EN300-222145-0.05g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
0.05g
$162.0 2023-09-16
Enamine
EN300-222145-0.5g
(4R)-2-oxoimidazolidine-4-carboxylic acid
214767-15-4 95%
0.5g
$546.0 2023-09-16

(4R)-2-oxoimidazolidine-4-carboxylic acid Related Literature

Additional information on (4R)-2-oxoimidazolidine-4-carboxylic acid

Recent Advances in the Study of (4R)-2-oxoimidazolidine-4-carboxylic acid (CAS: 214767-15-4) and Its Applications in Chemical Biology and Medicine

The compound (4R)-2-oxoimidazolidine-4-carboxylic acid (CAS: 214767-15-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. Recent studies have highlighted its role as a versatile building block in the synthesis of peptidomimetics and as a potential scaffold for novel bioactive molecules.

One of the key advancements in the study of (4R)-2-oxoimidazolidine-4-carboxylic acid is its application in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific proteases involved in inflammatory pathways. The researchers utilized a combination of computational modeling and high-throughput screening to identify optimal structural modifications, leading to a 40% increase in inhibitory efficacy compared to previous analogs.

In addition to its pharmacological potential, (4R)-2-oxoimidazolidine-4-carboxylic acid has been investigated for its role in peptide stabilization. A recent paper in Chemical Science (2024) reported that incorporation of this moiety into peptide backbones significantly enhances resistance to proteolytic degradation, while maintaining biological activity. This finding has important implications for the development of peptide-based therapeutics, particularly in areas such as oncology and metabolic disorders.

The synthetic accessibility of (4R)-2-oxoimidazolidine-4-carboxylic acid has also been improved through recent methodological developments. A team at MIT published an optimized asymmetric synthesis route (Nature Chemistry, 2023) that achieves 95% enantiomeric excess with reduced environmental impact compared to traditional methods. This advancement addresses one of the major challenges in scaling up production for preclinical studies.

Looking forward, the unique stereochemical properties of (4R)-2-oxoimidazolidine-4-carboxylic acid make it a promising candidate for further exploration in targeted drug delivery systems. Preliminary results from ongoing research suggest that conjugates of this compound with nanoparticle carriers show improved tissue specificity in animal models. These developments position 214767-15-4 as a compound of growing importance in the intersection of chemical biology and pharmaceutical development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:214767-15-4)(4R)-2-oxoimidazolidine-4-carboxylic acid
A1007646
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):158.0/237.0/612.0